REACTION_CXSMILES
|
[NH2:1][S:2](C1C=C(C2C=CC=CC=2)C=CC=1C(OC)=O)(=[O:4])=[O:3].C1N2CCN(CC2)C1.C([N:33]=[C:34]=[O:35])CCC.[C:36](Cl)(Cl)=[O:37]>>[S:2]([N:1]=[C:36]=[O:37])([N:33]=[C:34]=[O:35])(=[O:3])=[O:4]
|
Name
|
sulfonamide
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NS(=O)(=O)C1=C(C(=O)OC)C=CC(=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C1CN2CCN1CC2
|
Name
|
|
Quantity
|
1.9 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)N=C=O
|
Name
|
xylenes
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux (138°) with a dry ice condenser in place
|
Type
|
ADDITION
|
Details
|
dropped below 130°
|
Type
|
CUSTOM
|
Details
|
As phosgene was absorbed by the reactants
|
Type
|
CUSTOM
|
Details
|
a gradual rise in reaction temperature
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
CUSTOM
|
Details
|
consumption of the sulfonamide starting material (ca. 2 hrs)
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Evaporation of the xylenes
|
Type
|
FILTRATION
|
Details
|
after filtration under nitrogen
|
Type
|
CUSTOM
|
Details
|
to remove traces of solid
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(N=C=O)N=C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |